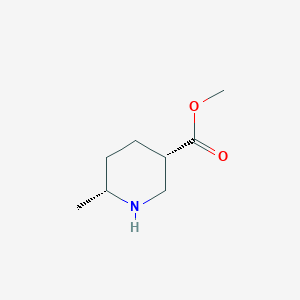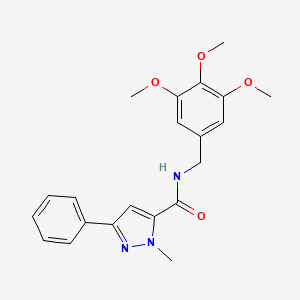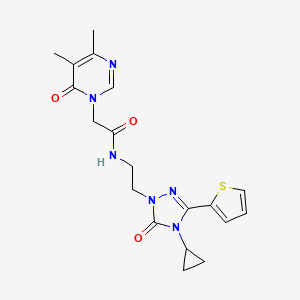
N-(2-(methylthio)phenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(methylthio)phenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as MPTAPA, is a novel compound that has attracted attention in the scientific community due to its potential as a therapeutic agent. MPTAPA belongs to the class of piperidine-based compounds, which have been shown to possess a wide range of biological activities.
Wirkmechanismus
Target of Action
Similar compounds have been known to target various proteins and enzymes involved in cellular processes .
Mode of Action
It is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
Similar compounds have been known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Similar compounds have been known to cause changes in cellular processes, leading to various physiological effects .
Action Environment
The action of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, efficacy, and action .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(methylthio)phenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide in lab experiments is its high potency and selectivity for its target receptors and pathways. Additionally, this compound has been shown to have low toxicity and minimal side effects in animal studies. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-(2-(methylthio)phenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential as a therapeutic agent in various fields of research. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which may lead to its approval as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, pain, and inflammation.
Conclusion:
In conclusion, this compound is a novel compound with potential as a therapeutic agent in various fields of research. Its high potency, selectivity, and low toxicity make it a promising candidate for the treatment of cancer, neurodegenerative diseases, pain, and inflammation. Further research is needed to fully understand its mechanism of action and potential as a therapeutic agent in humans.
Synthesemethoden
The synthesis of N-(2-(methylthio)phenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide involves the reaction of 2-(1-(phenylsulfonyl)piperidin-2-yl)acetic acid with 2-(methylthio)aniline in the presence of a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-(methylthio)phenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide has been studied for its potential as a therapeutic agent in various fields of research. In cancer research, this compound has shown promising results as a potent inhibitor of tumor growth and proliferation. In neuroscience, this compound has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been studied for its anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S2/c1-26-19-13-6-5-12-18(19)21-20(23)15-16-9-7-8-14-22(16)27(24,25)17-10-3-2-4-11-17/h2-6,10-13,16H,7-9,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGYCHDFDRJPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{Spiro[3.4]octan-5-yl}methanamine hydrochloride](/img/structure/B2789693.png)
![3-[3-[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]sulfanyl-5-thiophen-2-yl-1,2,4-triazol-4-yl]propanamide](/img/structure/B2789694.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2789696.png)
![3-amino-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2789698.png)
![(Z)-methyl 2-(2-((3-chlorobenzo[b]thiophene-2-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2789701.png)
![(E)-ethyl 1-isobutyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2789702.png)


![[4-Hydroxy-4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2789706.png)
![2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2789707.png)
![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2789708.png)
![N1-(4-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2789709.png)
